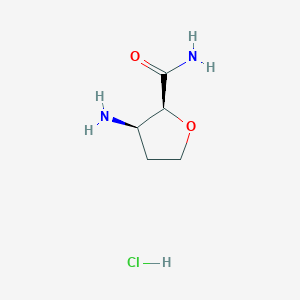

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” is a molecule with a specific stereochemical configuration . The “2S,3R” notation indicates the absolute configuration of the molecule, where “2S” and “3R” refer to the configuration of the chiral centers at the 2nd and 3rd positions in the molecule .

Synthesis Analysis

A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported . The overall yields range from 52–65% .Molecular Structure Analysis

The molecular structure of “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” can be analyzed using the Cahn–Ingold–Prelog priority rules . The “2S,3R” notation indicates that the molecule has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” can be analyzed using retrosynthesis . Retrosynthesis is the process of deconstructing a target molecule into simpler starting materials through a series of reversible chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” can be inferred from its stereochemistry . Stereoisomers, such as “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride”, can have different physical and chemical properties .Scientific Research Applications

- Application : Fe(II)/α-ketoglutaric acid-dependent dioxygenases can catalyze the hydroxylation of pipecolic acid. Specifically, (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (EN300-7435545) plays a role in the selective synthesis of (2S,3R)-3-hydroxypipecolic acid (cis-3-L-HyPip) through the enzyme cis-P3H .

- Relevance : (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride could be a valuable reagent in such reactions, enabling targeted modifications .

Biocatalysis and Enzyme Engineering

Biomaterial Synthesis

Polymer Chemistry

Organic Synthesis

Nitrogen Atom Deletion Reactions

Wood Composite Research

Future Directions

Future directions for the study of “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” could involve further exploration of its synthesis, mechanism of action, and potential applications . This could include developing new strategies for its synthesis, investigating its interactions with other molecules, and exploring its potential uses in various fields.

properties

IUPAC Name |

(2S,3R)-3-aminooxolane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFRIFBBGRMOCX-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)

![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)

![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)

![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)

![1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2433062.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2433064.png)